molecular formula C12H15NO3 B1465469 Methyl (E)-3-(dimethylamino)-2-(4-hydroxyphenyl)-2-propenoate CAS No. 1353519-19-3

Methyl (E)-3-(dimethylamino)-2-(4-hydroxyphenyl)-2-propenoate

Cat. No. B1465469
CAS RN: 1353519-19-3
M. Wt: 221.25 g/mol
InChI Key: SUCQTUXCYBEFOC-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(dimethylamino)-2-(4-hydroxyphenyl)-2-propenoate, commonly known as MDP, is an important organic compound with a wide range of applications in scientific research and laboratory experiments. MDP is a derivative of the amino acid phenylalanine, and it is a key intermediate in the synthesis of many biologically active compounds. MDP has been extensively studied for its biochemical and physiological effects, and it has been found to have a wide range of potential applications.

Scientific Research Applications

MDP has a wide range of potential applications in scientific research. For example, it can be used as a reagent in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-inflammatory drugs. It can also be used as a substrate in the production of polymers and other materials. Additionally, MDP has been used in the study of enzyme kinetics, and it has been used to study the structure and function of proteins.

Mechanism of Action

MDP is an important intermediate in the synthesis of many biologically active compounds. Its mechanism of action is not fully understood, but it is believed to act as a catalyst in the synthesis of these compounds. Specifically, MDP is thought to facilitate the formation of covalent bonds between molecules, allowing for the formation of new compounds.
Biochemical and Physiological Effects
MDP has been found to have a wide range of biochemical and physiological effects. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to have anti-inflammatory and antioxidant effects. It has also been found to have an analgesic effect, and it has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

MDP is an important reagent in the synthesis of many biologically active compounds, and it can be used in a wide range of laboratory experiments. One of the main advantages of using MDP in lab experiments is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain, making it an ideal reagent for laboratory experiments. However, it is important to note that MDP is not as stable as some other reagents, and it can react with other compounds in the reaction mixture, which can lead to unexpected results.

Future Directions

MDP has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used in the development of new drugs and therapies, or it could be used as a reagent in the synthesis of new materials. Additionally, it could be used in the study of enzyme kinetics, or it could be used to study the structure and function of proteins. Finally, it could be used to study the effects of environmental pollutants on biological systems, or it could be used to study the effects of drugs on the body.

properties

IUPAC Name

methyl (E)-3-(dimethylamino)-2-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)8-11(12(15)16-3)9-4-6-10(14)7-5-9/h4-8,14H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCQTUXCYBEFOC-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=C(C=C1)O)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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